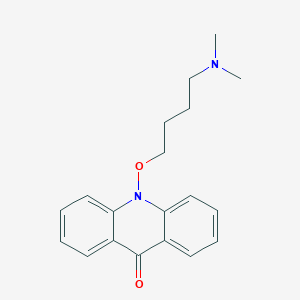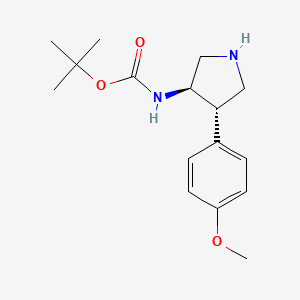
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Applications De Recherche Scientifique
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.
Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient in certain treatments.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products where its unique structural properties are advantageous.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes that result in the observed effects.
Comparaison Avec Des Composés Similaires
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4S)-4-(4-hydroxyphenyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
tert-Butyl ((3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate:
tert-Butyl ((3R,4S)-4-(4-nitrophenyl)pyrrolidin-3-yl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m1/s1 |
Clé InChI |
NTUSMEQMZHLYMM-KGLIPLIRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
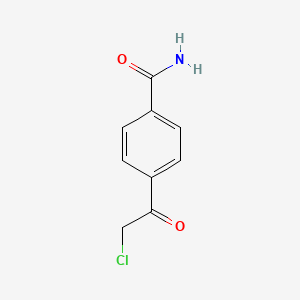
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)
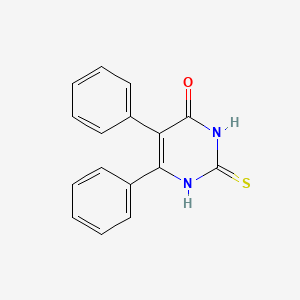
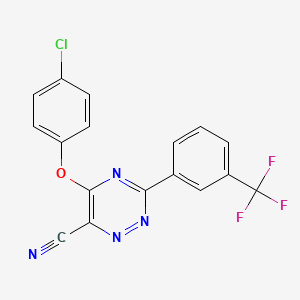
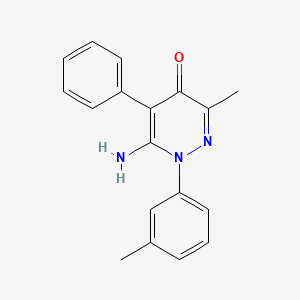
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
